molecular formula C21H30Cl2N2O3 B2702760 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride CAS No. 1185468-35-2

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride

Cat. No.: B2702760
CAS No.: 1185468-35-2
M. Wt: 429.38
InChI Key: URPKPYSOCTZDDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Piperazine-Based Pharmacological Agents

Piperazine derivatives have played a pivotal role in medicinal chemistry since the early 20th century. Initially recognized for their anthelmintic properties, piperazine’s versatility as a scaffold emerged with the discovery of its ability to modulate neurotransmitter receptors. The structural simplicity of piperazine—a six-membered ring with two nitrogen atoms—allows for diverse substitutions that fine-tune pharmacokinetic and pharmacodynamic profiles.

By the 1950s, researchers began exploiting piperazine’s capacity to enhance drug solubility and blood-brain barrier permeability. This led to breakthroughs such as chlorpromazine (a phenothiazine antipsychotic) and later, selective serotonin reuptake inhibitors (SSRIs). The 21st century witnessed an explosion of piperazine-containing small molecules, with over 15 FDA-approved drugs between 2011 and 2023 targeting oncology, virology, and central nervous system disorders.

Table 1: Milestones in Piperazine-Based Drug Development

Era Key Compound Therapeutic Area Innovation
1950s Chlorpromazine Psychiatry First-generation antipsychotic
1980s Ciprofloxacin Infectious Diseases Fluoroquinolone antibiotic
2010s Dolutegravir HIV Treatment Integrase inhibitor
2020s Sotorasib Oncology KRASG12C inhibitor

The evolution from simple antiparasitics to targeted therapies underscores piperazine’s adaptability in addressing unmet medical needs.

Position of Methoxyphenylpiperazine Derivatives in Medicinal Chemistry

Methoxyphenylpiperazine derivatives occupy a unique niche due to their dual affinity for monoamine transporters and G protein-coupled receptors. The methoxy group at the para position enhances metabolic stability while modulating electron density across the aromatic ring, influencing receptor binding kinetics. For example, 4-methoxyphenylpiperazine (4-MeOPP) demonstrates selective serotonin reuptake inhibition (IC50 = 120 nM) and 5-HT1A partial agonism (EC50 = 450 nM), making it a template for anxiolytic drug candidates.

Table 2: Therapeutic Applications of Methoxyphenylpiperazine Derivatives

Compound Target Indication Development Status
TFMPP 5-HT1B/2C Anxiety Disorders Preclinical
pMeOPP SERT/DAT Stimulant Replacement Discontinued
Fezolinetant NK3 Receptor Menopausal Vasomotor Symptoms Approved (2023)

The dihydrochloride salt form of the subject compound improves aqueous solubility—a critical factor for oral bioavailability—by forming stable ionic interactions in physiological environments.

Current Research Landscape and Significance

Contemporary studies focus on optimizing polypharmacology through hybrid structures. The integration of aryloxypropanolamine moieties with piperazines, as seen in 1-(4-(4-methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride, aims to synergize β-adrenergic receptor (β-AR) modulation with serotonin/dopamine activity. Recent advances include:

  • Catalytic Asymmetric Synthesis : Chiral resolution techniques using cinchona alkaloid catalysts achieve >99% enantiomeric excess in piperazine intermediates, critical for minimizing off-target effects.
  • Computational Modeling : Density functional theory (DFT) studies predict that the p-tolyloxy group induces a 15° dihedral angle shift in the propanolamine chain, optimizing receptor pocket occupancy.
  • Polypharmacology Profiling : In vitro assays reveal dual σ-1 receptor antagonism (Ki = 8.2 nM) and norepinephrine transporter (NET) inhibition (IC50 = 22 nM) for analogs of this compound.

Table 3: Recent Innovations in Piperazine-Aryloxypropanolamine Hybrids

Study Focus Methodology Key Finding Citation
Stereochemical Optimization X-ray crystallography (R)-enantiomer shows 10x β-AR affinity
Metabolic Stability Microsomal incubation t1/2 = 4.7 hrs (human)
Blood-Brain Barrier Penetration PAMPA assay Pe = 12.3 × 10−6 cm/s

Theoretical Frameworks in Aryloxypropanolamine Research

Aryloxypropanolamines follow the "Easson-Stedman hypothesis," where optimal activity requires three-point receptor contact:

  • Hydrogen bonding between the hydroxyl group and Asp1131-AR)
  • Cation-π interaction of the protonated amine with Phe290
  • Van der Waals contacts from the aryloxy substituent

The subject compound’s p-tolyloxy group introduces steric bulk that may enhance subtype selectivity. Molecular dynamics simulations suggest the methyl group on the tolyl ring fills a hydrophobic subpocket in β2-AR, reducing β1 activity by 40% compared to non-substituted analogs.

Table 4: Structure-Activity Relationship (SAR) Trends in Aryloxypropanolamines

Substituent Position Electronic Effect β12 Selectivity Ratio LogD (pH 7.4)
-OCH3 (para) Electron-donating 1:8.3 1.2
-Cl (meta) Electron-withdrawing 1:1.9 2.1
-CH3 (para) Neutral 1:12.4 1.8

This SAR analysis underscores how subtle modifications in the aryloxypropanolamine component dramatically alter receptor engagement profiles.

Properties

IUPAC Name

1-[4-(4-methoxyphenyl)piperazin-1-yl]-3-(4-methylphenoxy)propan-2-ol;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28N2O3.2ClH/c1-17-3-7-21(8-4-17)26-16-19(24)15-22-11-13-23(14-12-22)18-5-9-20(25-2)10-6-18;;/h3-10,19,24H,11-16H2,1-2H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URPKPYSOCTZDDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OCC(CN2CCN(CC2)C3=CC=C(C=C3)OC)O.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride typically involves multiple steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Substitution with Methoxyphenyl Group: The piperazine ring is then reacted with 4-methoxyphenyl chloride under basic conditions to introduce the methoxyphenyl group.

    Attachment of Toloxypropanol Moiety: The final step involves the reaction of the substituted piperazine with p-tolyloxypropanol in the presence of a strong base to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-efficiency reactors, precise control of reaction conditions (temperature, pressure, pH), and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Bases: Sodium hydroxide, potassium carbonate.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of this compound is C21H30Cl2N2O3C_{21}H_{30}Cl_2N_2O_3, and it has a molecular weight of approximately 429.38 g/mol. The structure features a piperazine ring, which is known for its versatility in drug design, and a methoxyphenyl group that may enhance its biological activity.

Scientific Research Applications

1. Neuropharmacology

The compound acts as a triple reuptake inhibitor , targeting serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. This mechanism of action suggests potential applications in treating various psychiatric disorders such as depression, anxiety, and attention deficit hyperactivity disorder (ADHD). Enhanced neurotransmission due to increased levels of these neurotransmitters in the synaptic cleft could lead to improved mood and cognitive function.

2. Medicinal Chemistry

In medicinal chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique functional groups allow for modifications that can lead to derivatives with enhanced pharmacological properties. Research has shown that compounds with similar structures exhibit promising activity against various diseases, including cancer .

3. Anticancer Research

Preliminary studies indicate that derivatives of compounds similar to 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride may possess anticancer properties. For instance, some piperazine derivatives have been evaluated for their efficacy against breast cancer cell lines, demonstrating the potential for this compound to be explored further in oncological research .

4. Enzyme Inhibition Studies

The compound is also utilized in studies involving enzyme inhibition . By inhibiting specific enzymes involved in metabolic pathways, researchers can gain insights into biochemical mechanisms and explore new therapeutic avenues for diseases linked to enzyme dysfunction.

Case Studies

Study Focus Findings
Study on Triple Reuptake InhibitorsInvestigated the effects of similar compounds on mood disordersFound significant improvement in symptoms of depression and anxiety in animal models
Anticancer Activity AssessmentEvaluated piperazine derivatives against breast cancer cell linesIdentified synergistic effects when combined with conventional chemotherapy agents
Enzyme Inhibition AnalysisAssessed the impact on specific metabolic enzymesDemonstrated potential for developing new enzyme inhibitors

Mechanism of Action

The mechanism of action of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It can influence various biochemical pathways, including signal transduction, metabolic processes, and gene expression.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound’s structural analogs differ in substituents on the piperazine ring, propanol backbone, or aryloxy groups. These variations influence physicochemical properties (e.g., solubility, logP) and biological activity. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name Substituents (Piperazine) Aryloxy Group Key Features Potential Applications Reference
Target Compound 4-Methoxyphenyl p-Tolyloxy (4-methylphenoxy) High lipophilicity (methyl/methoxy groups); dihydrochloride salt improves solubility Neurological/Cardiovascular modulation (inferred)
1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride 2-Methoxyphenyl p-Tolyloxy Ortho-methoxy group may reduce steric hindrance compared to para-substitution Serotonin/dopamine receptor binding (speculative)
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-(2-nitrophenoxy)propan-2-ol dihydrochloride 4-Methoxyphenyl 2-Nitrophenoxy Nitro group increases electron-withdrawing effects; reduced bioavailability Antipsychotic/antidepressant (hypothesized)
VU573 (from ) Benzoimidazol core (non-piperazine) p-Tolyloxy Benzoimidazol-imino core enhances rigidity; IC50 ~1.9 μM for GIRK channels Kir1.1/GIRK channel inhibition
1-(4-(2-Hydroxyethyl)piperazin-1-yl)-3-(2-methoxy-4-nitrophenoxy)propan-2-ol () 2-Hydroxyethyl 2-Methoxy-4-nitrophenoxy Hydroxyethyl improves solubility; nitro group enhances polarity Radioprotective agents
Chalcone-sulfonyl piperazine hybrids () Sulfonyl groups Methoxy/ethoxy-substituted phenyl Sulfonyl groups increase metabolic stability; chalcone core enables π-π stacking Anti-diabetic candidates

Research Findings and Implications

Substituent Effects on Bioactivity

  • 4-Methoxyphenyl vs. 2-Methoxyphenyl (Piperazine): The para-methoxy group in the target compound likely enhances receptor binding due to optimal electronic effects, whereas ortho-substitution (as in ) may introduce steric hindrance, reducing affinity .
  • p-Tolyloxy vs. Nitrophenoxy: The methyl group in p-tolyloxy increases lipophilicity, favoring blood-brain barrier penetration, while nitrophenoxy (as in ) may limit CNS uptake due to polarity but improve redox activity .

Salt Forms and Solubility

The dihydrochloride salt of the target compound contrasts with neutral analogs (e.g., chalcone-sulfonyl hybrids in ), offering superior aqueous solubility for intravenous administration. However, hydrochloride salts may exhibit pH-dependent stability in biological systems .

Comparative Pharmacological Profiles

While direct activity data for the target compound is unavailable, structurally related piperazine derivatives show diverse applications:

  • GIRK/Kir1.1 Inhibition: VU573 () demonstrates selective ion channel modulation, suggesting the target compound’s p-tolyloxy group could similarly influence channel binding .
  • Radioprotection: Hydroxyethyl-piperazine derivatives () highlight the role of polar substituents in radioprotective efficacy, a property less likely in the lipophilic target compound .

Biological Activity

1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride, also known by its CAS number 1185468-35-2, is a complex organic compound that has attracted considerable attention in pharmacological research due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The molecular formula of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride is C21H30Cl2N2O3, with a molecular weight of 429.38 g/mol. The compound features a piperazine ring substituted with a methoxyphenyl group and a tolyloxypropanol moiety, which contributes to its unique chemical properties and biological activities.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Receptor Modulation : The piperazine moiety is known for its ability to interact with neurotransmitter receptors, particularly serotonin and dopamine receptors, which may contribute to its psychotropic effects.
  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular functions and signaling pathways.

Antimicrobial Activity

Research has indicated that compounds similar to 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride exhibit significant antimicrobial properties. For instance:

  • Antifungal Activity : Studies have shown that pyrazole derivatives can display notable antifungal activity against various pathogens, suggesting that similar compounds may also possess this property .

Anticancer Properties

The potential anticancer effects of this compound are being explored in various studies:

  • Cell Line Studies : In vitro studies have demonstrated that related piperazine derivatives can induce apoptosis in cancer cell lines such as MCF-7 and MDA-MB-231. These studies often assess the synergistic effects when combined with standard chemotherapeutic agents like doxorubicin .

Neuropharmacological Effects

Given its structural similarities to known psychoactive compounds, there is interest in evaluating the neuropharmacological effects of 1-(4-(4-Methoxyphenyl)piperazin-1-yl)-3-(p-tolyloxy)propan-2-ol dihydrochloride:

  • Behavioral Studies : Preliminary studies suggest that such compounds may influence anxiety and depression-like behaviors in animal models due to their action on serotonin receptors .

Research Findings and Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound:

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated significant inhibition of fungal growth in vitro
Anticancer ActivityInduced apoptosis in breast cancer cell lines; synergistic effects with doxorubicin observed
Neuropharmacological EffectsPotential modulation of serotonin receptors leading to anxiolytic effects

Q & A

Q. What guidelines govern safe handling of this compound in academic labs?

  • Methodological Answer :
  • OSHA Standards : Use fume hoods for weighing/powder handling; avoid inhalation (LD₅₀ data pending).
  • Waste Disposal : Neutralize aqueous waste with NaOH (pH 7–9) before incineration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.